molecular formula C9H5ClFNO2S B122707 6-Fluoroquinoline-8-sulfonyl chloride CAS No. 1016515-89-1

6-Fluoroquinoline-8-sulfonyl chloride

Cat. No.: B122707
CAS No.: 1016515-89-1
M. Wt: 245.66 g/mol
InChI Key: NBZCFXPRLZWBPM-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both fluorine and sulfonyl chloride groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-8-sulfonyl chloride typically involves the fluorination of quinoline derivatives followed by sulfonylation. One common method includes the direct fluorination of quinoline using electrophilic fluorinating agents such as Selectfluor. The resulting fluorinated quinoline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the synthesis for commercial purposes .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Fluoroquinoline-8-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoroquinoline-8-sulfonyl chloride is primarily based on its ability to interact with biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby inhibiting their function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

  • 5-Fluoroquinoline-8-sulfonyl chloride
  • 8-Fluoroquinoline-5-sulfonyl chloride
  • 6-Methoxyquinoline-8-sulfonyl chloride

Comparison: 6-Fluoroquinoline-8-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the presence of the fluorine atom at the 6-position enhances its ability to interact with biological targets, making it a more potent inhibitor in certain biochemical applications .

Properties

IUPAC Name

6-fluoroquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZCFXPRLZWBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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